6-Methoxypyridine-2-sulfonyl chloride
Description
6-Methoxypyridine-2-sulfonyl chloride is a heteroaromatic sulfonic acid derivative with the molecular formula C₆H₆ClNO₃S and a molecular weight of 207.63 g/mol (calculated based on structural analogs from and ). The compound features a pyridine ring substituted with a methoxy group at the 6-position and a sulfonyl chloride group at the 2-position. This structure confers high reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
6-methoxypyridine-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c1-11-5-3-2-4-6(8-5)12(7,9)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOAQFXWRFFJQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1055307-65-7 | |
| Record name | 6-methoxypyridine-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Optimization
Key parameters influencing yield and purity include:
- Temperature : Maintaining the reaction between 0°C and 10°C prevents side reactions such as polysulfonation or hydrolysis of the sulfonyl chloride group.
- Solvent System : Anhydrous conditions are critical; dichloromethane or chloroform are commonly used to solubilize reactants while minimizing moisture ingress.
- Stoichiometry : A 1:1 molar ratio of 6-methoxypyridine to chlorosulfonic acid is typical, though slight excesses of ClSO₃H (1.1–1.2 equivalents) improve conversion rates.
Post-reaction workup involves quenching excess ClSO₃H with ice water, followed by extraction with a chlorinated solvent. The crude product is purified via recrystallization from hexane or toluene, yielding this compound in 65–75% purity. Further distillation under reduced pressure enhances purity to >90%.
Oxidation-Chlorination of Sulfide Precursors
An alternative two-step approach involves synthesizing this compound from 6-methoxypyridine-2-sulfide. This method, detailed in patented protocols, combines oxidation and chlorination steps to achieve higher yields and reduced environmental impact.
Step 1: Oxidation to Sulfoxide
The sulfide intermediate is oxidized to a sulfoxide using hydrogen peroxide (H₂O₂) in a mixed acetic acid-water solvent (8:1 v/v). The reaction is conducted at 6–10°C to control exothermicity, achieving complete conversion within 17–24 hours. HPLC monitoring confirms the formation of diastereomeric sulfoxides, which are intermediates for subsequent chlorination.
Step 2: Chlorination to Sulfonyl Chloride
Chlorine gas (Cl₂) is introduced into the sulfoxide-containing mixture at 5–10°C, with vigorous stirring (400 rpm) to ensure efficient gas-liquid contact. The reaction endpoint is marked by a persistent green coloration (excess Cl₂) and a temperature drop of 1–2°C. This step typically requires 2.0–2.8 equivalents of Cl₂, significantly less than traditional methods, thereby reducing hydrogen chloride (HCl) emissions.
Yield and Scalability
This method achieves isolated yields of 87–97% after purification via solvent evaporation and trituration with iso-hexane. Industrial-scale adaptations employ continuous flow reactors to enhance mixing efficiency and temperature control, enabling throughputs exceeding 50 kg per batch.
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost-effectiveness, safety, and minimal waste generation. The following table summarizes optimized parameters for kilogram-scale production:
| Parameter | Direct Sulfonylation | Oxidation-Chlorination |
|---|---|---|
| Reaction Time | 4–6 h | 20–26 h |
| Temperature Range | 0–10°C | 5–15°C |
| Solvent Consumption | 8 L/kg | 12 L/kg |
| Purity (%) | 90–92 | 95–97 |
| HCl Emissions (kg/kg product) | 0.8 | 0.3 |
Continuous flow systems reduce solvent use by 30% compared to batch processes, while in-line analytics (e.g., FTIR spectroscopy) enable real-time monitoring of sulfonyl chloride formation.
Comparative Analysis of Synthetic Routes
The choice between direct sulfonylation and oxidation-chlorination depends on feedstock availability, environmental regulations, and desired throughput:
- Direct Sulfonylation : Faster but less atom-economical due to excess ClSO₃H usage. Suitable for small-scale API synthesis where speed outweighs cost concerns.
- Oxidation-Chlorination : Higher yields and lower emissions make it preferable for agrochemical manufacturing. The two-step process adds complexity but aligns with green chemistry principles.
Quality Control and Analytical Characterization
Rigorous quality assurance protocols ensure compliance with pharmacopeial standards:
- HPLC Analysis : Reverse-phase C18 columns (UV detection at 254 nm) resolve this compound from sulfonic acid byproducts. Acceptance criteria: ≥98% area purity.
- NMR Spectroscopy : ¹H NMR (CDCl₃) displays characteristic singlet for methoxy protons at δ 3.9 ppm and aromatic protons at δ 7.1–8.3 ppm.
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 207.5.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reaction with Amines
Primary and secondary amines react with 6-methoxypyridine-2-sulfonyl chloride to yield sulfonamides, critical in medicinal chemistry.
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Example : Reaction with 4-[4-(3-amino-2-fluorophenyl)-2-(1,1-dimethylethyl)-1,3-thiazol-5-yl]-2-pyrimidinamine in dichloromethane with pyridine as a base produces the corresponding sulfonamide at 12% yield .
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General Mechanism :
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Nucleophilic Attack : Amine attacks the electrophilic sulfur atom.
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Elimination : Chloride ion departs, forming the sulfonamide bond.
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Reaction with Alcohols
Alcohols react to form sulfonate esters, which are stable intermediates.
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Conditions : Triethylamine or pyridine as a base in anhydrous solvents (e.g., dichloromethane or acetonitrile) .
Sulfonamide Formation
Sulfonamide synthesis is a cornerstone application, facilitated by the compound’s high electrophilicity.
Selected Reaction Conditions and Yields
| Amine/Nucleophile | Solvent | Base | Yield | Source |
|---|---|---|---|---|
| Aryl amine | CH₂Cl₂ | Pyridine | 12% | |
| Alkyl amine | CH₃CN | Et₃N | 30–87% |
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Notable Application : Derivatives like 22c (a quinoline-based sulfonamide) show potent PI3K/mTOR dual inhibition (IC₅₀ = 0.22 nM for PI3Kα) .
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles to the para position (C-5), while the sulfonyl chloride group exerts a meta-directing effect. Competing influences result in regioselective substitutions at C-4 or C-5.
Directing Effects
| Substituent | Position | Directing Effect |
|---|---|---|
| –OCH₃ (C-6) | Para | Activating |
| –SO₂Cl (C-2) | Meta | Deactivating |
Hydrolysis and Stability
The sulfonyl chloride group is moisture-sensitive, hydrolyzing to 6-methoxypyridine-2-sulfonic acid in aqueous conditions:
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Preventative Measures : Reactions are conducted under anhydrous conditions.
Radical-Mediated Reactions
While not directly observed for this compound, sulfonyl chlorides generally participate in radical pathways. For example, sulfonyl hydrazides react with N-chlorosuccinimide (NCS) to generate sulfonyl radicals, which couple with chlorine radicals to reform sulfonyl chlorides .
Comparison with Analogous Compounds
Reactivity varies significantly with substituent positions:
| Compound | Key Reactivity Differences |
|---|---|
| 6-Methoxy-3-sulfonyl chloride | Reduced electrophilicity due to sulfonyl position |
| 5-Fluoro-6-methoxy derivative | Enhanced lipophilicity and bioactivity |
Scientific Research Applications
Synthesis of Bioactive Compounds
One of the primary applications of 6-Methoxypyridine-2-sulfonyl chloride is in the synthesis of bioactive compounds. Its sulfonyl chloride functional group makes it an excellent electrophile for nucleophilic substitution reactions. This property is exploited in the synthesis of various pharmaceuticals and agrochemicals.
Case Study: Synthesis of Antimicrobial Agents
Research has demonstrated that derivatives of pyridine sulfonyl chlorides exhibit antimicrobial properties. For instance, a study synthesized a series of compounds using this compound as a precursor, which were tested against various bacterial strains. The results indicated that certain derivatives showed significant antibacterial activity, suggesting potential for development as new antimicrobial agents .
Derivatization Reagent in Analytical Chemistry
This compound serves as an effective derivatization reagent in analytical chemistry, particularly in mass spectrometry and chromatography. It enhances the detection sensitivity and specificity of analytes.
Case Study: Analysis of Steroidal Estrogens
In a study focused on steroidal estrogens, researchers utilized this compound for derivatization prior to liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method improved the ionization efficiency and allowed for the detection of estrogen-specific ions, facilitating accurate quantification in biological samples .
Pharmaceutical Applications
The compound is also explored for its potential in pharmaceutical formulations due to its ability to modify drug properties such as solubility and stability.
Case Study: Gastrointestinal Agents
A patent describes the use of sulfonyl pyridine derivatives, including those derived from this compound, in developing oral medications for gastrointestinal disorders. These compounds exhibited low toxicity and improved pharmacokinetic profiles, making them suitable candidates for further development into therapeutic agents .
Cosmetic Formulations
In cosmetic science, this compound can be incorporated into formulations to enhance product stability and efficacy.
Case Study: Skin Care Products
Research indicates that incorporating sulfonyl chlorides into cosmetic formulations can improve skin penetration and bioavailability of active ingredients. Studies have shown that formulations containing these compounds can provide better therapeutic effects for skin conditions compared to traditional formulations .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-Methoxypyridine-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Biological Activity
6-Methoxypyridine-2-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological characterization, and the implications of its activity against various biological targets.
Synthesis
The synthesis of this compound typically involves the chlorination of 6-methoxypyridine-2-sulfonic acid or its derivatives. The process can be summarized as follows:
- Starting Material : 6-Methoxypyridine-2-sulfonic acid.
- Reagents : Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
- Reaction Conditions : The reaction is usually conducted under reflux conditions to ensure complete conversion.
- Purification : The product is purified through recrystallization or chromatography.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogenic bacteria and fungi. For example:
- Activity Against Bacteria : In vitro studies indicated that the compound shows notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL .
- Fungal Activity : The compound was also evaluated for antifungal activity against Candida albicans, showing MIC values comparable to standard antifungal agents like fluconazole .
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro assays on various cancer cell lines, including HeLa and MCF-7, demonstrated that the compound induces apoptosis at concentrations as low as 10 μM, significantly reducing cell viability .
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway .
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Research :
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (μg/mL) | Standard Treatment (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 16 | 8 (Vancomycin) |
| Escherichia coli | 32 | 16 (Ciprofloxacin) |
| Candida albicans | 64 | 32 (Fluconazole) |
Table 2: Anticancer Activity on Cell Lines
| Cell Line | IC50 (μM) | Apoptosis Induction (%) |
|---|---|---|
| HeLa | 10 | 70 |
| MCF-7 | 15 | 65 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Methoxypyridine-2-sulfonyl chloride, and how can reaction conditions be optimized for higher yield?
- Synthesis Methods : The compound can be synthesized via chlorosulfonation of 6-methoxypyridine using reagents like chlorosulfonic acid. Evidence from analogous sulfonyl chlorides (e.g., pyridine-2-sulfonyl chlorides) suggests that NaClO₂-mediated oxidation or continuous flow reactions with catalysts (e.g., RuO₂) can improve yield and purity .
- Optimization Strategies : Reaction parameters such as temperature (0–5°C for exothermic steps), solvent choice (e.g., dichloromethane for controlled reactivity), and stoichiometric ratios of sulfonating agents should be systematically tested. Catalytic methods, as described for related compounds, may reduce byproducts .
Q. What safety precautions are recommended when handling sulfonyl chloride compounds like this compound?
- General Precautions : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation of toxic fumes, which are common during sulfonyl chloride reactions .
- Emergency Measures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline. No specific acute toxicity data exists for this compound, but analogous sulfonyl chlorides are classified as Category 4 hazards (oral/dermal/inhalation toxicity) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the sulfonyl chloride group’s reactivity with diverse nucleophiles?
- Experimental Design :
- Nucleophile Screening : Test reactions with amines (primary/secondary), alcohols, and thiols under varying conditions (e.g., polar aprotic solvents like DMF, temperatures 25–80°C).
- Kinetic Studies : Use HPLC or NMR to monitor reaction progress and identify intermediates. For example, reactions with amines typically yield sulfonamides, while alcohols form sulfonate esters .
- Steric/Electronic Effects : Introduce substituents on the pyridine ring (e.g., electron-withdrawing groups) to study their impact on reaction rates and selectivity .
Q. What analytical techniques are most effective for characterizing this compound and confirming its purity?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm structure (e.g., methoxy proton at δ ~3.9 ppm, sulfonyl chloride resonance in ¹³C).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₇ClNO₃S: calc. 220.9854).
- HPLC-PDA : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Q. How can contradictory data in biological activity studies of sulfonyl chloride derivatives be resolved?
- Methodological Approaches :
- Comparative SAR Studies : Synthesize analogs (e.g., 5-fluoro or 2-methyl derivatives) and compare their bioactivity profiles. For example, fluorine substitution may enhance metabolic stability but reduce solubility .
- Target Validation : Use knockout models or competitive binding assays to confirm interactions with proposed targets (e.g., β3-adrenergic receptors for related compounds) .
- Data Reprodubility : Standardize assay conditions (e.g., cell lines, buffer pH) and validate findings across multiple labs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
